molecular formula C14H13N3O4 B13353854 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile

2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile

Cat. No.: B13353854
M. Wt: 287.27 g/mol
InChI Key: ZSGDULYQNMWWLM-UHFFFAOYSA-N
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Description

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile is a complex organic compound featuring a unique structure that includes a dihydrobenzo dioxin ring fused with an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo dioxin ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the imidazolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile lies in its combination of the dihydrobenzo dioxin ring with the imidazolidinone moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile

InChI

InChI=1S/C14H13N3O4/c1-14(12(18)17(5-4-15)13(19)16-14)9-2-3-10-11(8-9)21-7-6-20-10/h2-3,8H,5-7H2,1H3,(H,16,19)

InChI Key

ZSGDULYQNMWWLM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC#N)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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